molecular formula C9H12FNO B1406093 (2-Ethoxy-3-fluorophenyl)methanamine CAS No. 1532017-59-6

(2-Ethoxy-3-fluorophenyl)methanamine

Cat. No.: B1406093
CAS No.: 1532017-59-6
M. Wt: 169.2 g/mol
InChI Key: NEKHTLOUVHNEHO-UHFFFAOYSA-N
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Description

(2-Ethoxy-3-fluorophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with an ethoxy group at the second position and a fluorine atom at the third position, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethoxy-3-fluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-ethoxy-3-fluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Ethoxy-3-fluorophenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-5-fluorophenyl)methanamine
  • (2-Methoxy-3-fluorophenyl)methanamine
  • (2-Ethoxy-3-chlorophenyl)methanamine

Uniqueness

(2-Ethoxy-3-fluorophenyl)methanamine is unique due to the specific positioning of the ethoxy and fluorine groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the third position can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

(2-ethoxy-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHTLOUVHNEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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